Antirrhinoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20770-65-4 |
|---|---|
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5R,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14-,15+/m1/s1 |
InChI Key |
UBAIOTDKPLIEDD-RNCITLLOSA-N |
SMILES |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Antirrhinoside
Biogeographical Distribution and Botanical Sources of Antirrhinoside
The presence and concentration of this compound are intrinsically linked to specific plant taxa and the ecological conditions in which they grow.
This compound is recognized as a significant chemotaxonomic marker for plants within the tribe Antirrhineae. researchgate.net Its distribution is largely concentrated within several genera belonging to this tribe. Research has identified the compound in a range of species, highlighting its importance in understanding the chemical ecology and classification of these plants.
The primary plant genera known to produce this compound include:
Antirrhinum (Snapdragon): This genus is a well-established source of the compound.
Linaria (Toadflax): Various species within this genus, such as Linaria japonica, are known to contain this compound. researchgate.net
Kickxia
Maurandya
Lophospermum
Rydingia
Anarrhinum : Species such as Anarrhinum orientale are noted producers. researchgate.net
Chaenorhinum
While this compound is a characteristic iridoid for this group, its concentration can vary significantly between species and even within different populations of the same species. researchgate.net
Table 1: Plant Genera Known to Produce this compound
| Genus | Common Name | Tribe | Notes |
|---|---|---|---|
| Antirrhinum | Snapdragon | Antirrhineae | Considered a primary source of the compound. researchgate.net |
| Linaria | Toadflax | Antirrhineae | Includes species like Linaria japonica. researchgate.net |
| Kickxia | Fluellen | Antirrhineae | Belongs to the group where this compound is a marker. |
| Maurandya | Snapdragon Vine | Antirrhineae | Belongs to the group where this compound is a marker. |
| Lophospermum | Climbing Snapdragon | Antirrhineae | Belongs to the group where this compound is a marker. |
| Rydingia | Antirrhineae | Belongs to the group where this compound is a marker. | |
| Anarrhinum | Antirrhineae | Includes species like Anarrhinum orientale. researchgate.net | |
| Chaenorhinum | Dwarf Snapdragon | Antirrhineae | Belongs to the group where this compound is a marker. researchgate.net |
The synthesis and accumulation of secondary metabolites like this compound are not solely determined by genetics; they are also heavily influenced by a plant's interaction with its environment. nih.govactascientific.comjuniperpublishers.com Various abiotic and biotic factors can significantly alter the concentration of these compounds in plant tissues. maxapress.comnih.gov
Key environmental factors include:
Light: Light intensity, duration (photoperiod), and quality (UV radiation) can modulate the metabolic pathways responsible for producing secondary metabolites. actascientific.commaxapress.comd-nb.info Increased light intensity can regulate the synthesis of terpenoids, the broader class to which iridoids belong. maxapress.com
Temperature: Temperature fluctuations can affect enzyme activity and metabolic rates, thereby influencing the production of compounds like this compound. maxapress.comd-nb.info
Water Availability: Drought stress is a known trigger for the increased production of certain secondary metabolites as a defense and adaptation mechanism. juniperpublishers.commaxapress.comresearchgate.net
Soil Conditions: The composition of the soil, including its fertility, pH, and the presence of essential nutrients like nitrogen, phosphorus, and potassium, plays a crucial role in plant metabolism and growth, which in turn affects secondary metabolite production. nih.govnih.govresearchgate.net
Seasonal Variation: The concentration of plant secondary metabolites can vary significantly throughout the growing season, influenced by changes in phenology, ontogeny, or the cumulative effects of environmental conditions over time. researchgate.net
Table 2: Environmental Factors Affecting Secondary Metabolite Accumulation
| Factor | Potential Influence on this compound Accumulation |
|---|---|
| Light Intensity & Photoperiod | Can increase or decrease production by affecting photosynthetic and metabolic rates. actascientific.commaxapress.com |
| Temperature | Modulates enzymatic reactions in the biosynthetic pathway. maxapress.comnih.gov |
| Water Availability (Drought) | Stress may trigger an increase in the production of defensive compounds. juniperpublishers.commaxapress.com |
| Soil Nutrients & pH | Affects overall plant health and the allocation of resources to secondary metabolism. nih.govnih.gov |
| Seasonality | Concentrations can fluctuate significantly throughout the year due to phenological changes. researchgate.net |
Research-Oriented Isolation and Purification Techniques for this compound
Obtaining pure this compound from complex plant extracts requires a multi-step process involving sophisticated extraction and chromatographic techniques.
Chromatography is essential for separating individual compounds from the crude extract. Preparative High-Performance Liquid Chromatography and Countercurrent Chromatography are two powerful techniques used for this purpose.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique widely used for the isolation and purification of natural products. nih.govrjptonline.org It functions by pumping a sample mixture through a column packed with a solid adsorbent (stationary phase), where different components separate based on their differential affinities for the stationary and mobile phases. welch-us.com This method is highly efficient and has been successfully applied to the isolation of this compound from plant extracts. scilit.net Its primary advantage is its high resolving power, allowing for the separation of structurally similar compounds to achieve high purity. rjptonline.org
Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thus avoiding irreversible adsorption of the sample. ufrj.brchromatographyonline.com The technique utilizes a biphasic solvent system where one liquid acts as the stationary phase and the other as the mobile phase, held in place by centrifugal forces. ufrj.br CCC is particularly well-suited for the separation of polar compounds and sensitive or unstable molecules, making it an excellent choice for isolating iridoid glycosides. ufrj.brnih.gov Its high sample loading capacity makes it scalable from preparative laboratory work to industrial applications. mdpi.comaocs.org
Table 3: Comparison of Chromatographic Strategies
| Feature | Preparative HPLC | Countercurrent Chromatography (CCC) |
|---|---|---|
| Principle | Liquid-Solid Partition | Liquid-Liquid Partition |
| Stationary Phase | Solid (e.g., Silica C18) | Liquid |
| Key Advantage | High resolution and speed. welch-us.com | No irreversible adsorption, high recovery, high capacity. chromatographyonline.comnih.gov |
| Primary Application | Purification of high-value compounds to high purity. welch-us.com | Fractionation of crude extracts, isolation of polar/unstable compounds. mdpi.com |
| Sample Loss Risk | Potential for irreversible adsorption on the solid support. chromatographyonline.com | Minimal, as no solid support is used. nih.gov |
The initial step in isolating this compound involves extracting it from the plant material. Advanced methods offer significant improvements over traditional solvent extraction by increasing efficiency and reducing environmental impact. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. sapub.orgphcogrev.com This method is known for its high speed, reduced solvent consumption, and high extraction efficiency. sapub.orgscialert.net The principle relies on the direct interaction of microwaves with polar molecules, generating heat rapidly and efficiently within the sample. sapub.org MAE has been successfully used to extract iridoid glycosides, demonstrating its reliability and reproducibility for this class of compounds. nih.gov
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com A substance becomes supercritical when heated and pressurized beyond its critical point, exhibiting properties of both a liquid and a gas. acs.org Supercritical CO₂ is favored because it is non-toxic, non-flammable, and easily removed from the final product. mdpi.commdpi.com This technique is particularly advantageous for extracting thermolabile compounds like many iridoids, as it can be performed at low temperatures, preventing thermal degradation. nih.govmdpi.commazums.ac.ir
Table 4: Advanced Extraction and Enrichment Protocols
| Technique | Principle | Advantages | Relevance for this compound |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix, disrupting cell walls. sapub.org | Fast, efficient, reduced solvent volume, high recovery rates. nih.govscialert.net | Proven effective for extracting iridoid glycosides. nih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a highly tunable solvent. mdpi.com | Environmentally friendly ("green"), ideal for thermolabile compounds, selective. nih.govmdpi.com | Preserves the integrity of heat-sensitive iridoids. nih.govmazums.ac.ir |
Antirrhinoside Biosynthesis and Engineering Approaches
Elucidation of the Antirrhinoside Biosynthetic Pathway
The formation of the iridoid skeleton begins with primary metabolism, utilizing isoprenoid precursors derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, ultimately leading to geranyl pyrophosphate (GPP) nih.govresearchgate.net.
Identification of Key Enzymatic Steps and Intermediates
The pathway commences with the conversion of GPP to geraniol (B1671447), catalyzed by geraniol synthase (GES) uky.edubohrium.comfrontiersin.org. Geraniol is then hydroxylated to 8-hydroxygeraniol by geraniol 8-hydroxylase (G8H) uky.edubohrium.compnas.orgnih.gov, followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) uky.edubohrium.comnih.gov.
The central enzyme, iridoid synthase (ISY), a short-chain dehydrogenase (SDR), catalyzes the reduction of 8-oxogeranial to a reactive intermediate, 8-oxocitronellyl enol/enolate frontiersin.orgmdpi.comfrontiersin.organnualreviews.org. This intermediate cyclizes, often with the help of enzymes like nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes, to form nepetalactol, a common precursor for many iridoids frontiersin.orgfrontiersin.org. The ISY from Antirrhinum majus (AmISY) is specifically involved in producing the characteristic C7 epimer found in snapdragon iridoids universiteitleiden.nl. Subsequent glycosylation steps, mediated by UDP-sugar dependent glycosyltransferases (UGTs), lead to the formation of iridoid glycosides like this compound researchgate.net.
Table 1: Key Enzymes and Intermediates in Iridoid Biosynthesis
| Enzyme Name | Substrate(s) | Product(s) | Associated Pathway Step |
| Geranyl Pyrophosphate Synthase (GPPS) | Isopentenyl Pyrophosphate (IPP) | Geranyl Pyrophosphate (GPP) | Precursor formation |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | First committed step in iridoid pathway |
| Geraniol 8-hydroxylase (G8H) | Geraniol | 8-Hydroxygeraniol | Hydroxylation |
| 8-Hydroxygeraniol Oxidoreductase (8HGO) | 8-Hydroxygeraniol | 8-Oxogeranial | Oxidation to precursor for ISY |
| Iridoid Synthase (ISY) | 8-Oxogeranial | 8-Oxocitronellyl enol/enolate | Reduction and initial cyclization precursor |
| NEPS/MLPL (Cyclases) | 8-Oxocitronellyl enol/enolate | Nepetalactol | Stereoselective cyclization to form iridoid scaffold |
| UDP-sugar dependent glycosyltransferases (UGTs) | Iridoid aglycone, UDP-sugar | Iridoid glycoside (e.g., this compound) | Glycosylation (post-aglycone formation) |
Molecular Biology of this compound Gene Clusters and Regulatory Elements
The genes encoding iridoid biosynthetic enzymes are often dispersed across the genome, although physical clusters (biosynthetic gene clusters, BGCs) have been observed in some species like Nepeta bohrium.comfrontiersin.orgresearchgate.net. Key genes include those for GES, G8H, 8HGO, and ISY uky.edubohrium.comfrontiersin.orgnih.govannualreviews.org. The AmISY gene from Antirrhinum majus has been characterized, confirming its role in the specific stereochemistry of snapdragon iridoids universiteitleiden.nl.
Transcriptional regulation is critical, with transcription factors (TFs) like bHLH (e.g., BIS1, BIS2, BIS3) and AP2/ERF (e.g., ORCA3) playing significant roles in activating iridoid pathway genes in species like Catharanthus roseus uky.edunih.govnih.govpnas.org. These TFs can coordinate the expression of multiple genes, ensuring proper metabolic flux annualreviews.orgpnas.org.
Physiological Regulation of this compound Production in Plants
The production of iridoids is dynamically regulated by both internal developmental cues and external environmental signals, influencing gene expression and enzyme activity.
Transcriptional and Post-Transcriptional Control Mechanisms
Transcriptional control is paramount, with TFs such as MYC2, BIS1, and ORCA3 activating iridoid pathway genes in response to signals like jasmonate (JA) uky.edunih.govnih.govpnas.org. Methyl jasmonate (MeJA) is a potent elicitor that can induce these TFs and subsequently upregulate iridoid biosynthesis bohrium.complos.orgnih.gov. Post-transcriptional and post-translational mechanisms, including mitogen-activated protein kinase (MAPK) cascades and DNA methylation, also contribute to the complex regulation of iridoid biosynthesis uky.edufrontiersin.orgbiorxiv.orgresearchgate.net. Lower DNA methylation levels, for instance, have been correlated with increased gene expression and iridoid accumulation frontiersin.orgbiorxiv.org.
Environmental Stimuli and Developmental Influences on Biosynthesis
Environmental factors significantly impact iridoid production. Light intensity can affect photosynthesis, thereby influencing primary and secondary metabolism, including iridoid accumulation bohrium.com. Temperature, altitude, and precipitation levels have also been correlated with iridoid content frontiersin.orgresearchgate.net. Plant developmental stage is also crucial; for example, in Gentiana macrophylla, iridoid biosynthesis genes are more highly expressed in flowers researchgate.net, and floral bud tissues in blueberries show high levels of monotropein (B1676730) plos.org. Hormonal signals, particularly MeJA, are known to strongly induce iridoid biosynthesis by altering gene expression patterns bohrium.complos.orgnih.gov.
Biotechnological Strategies for this compound Production and Pathway Manipulation
Biotechnological approaches aim to enhance iridoid production by manipulating the biosynthetic pathway. Metabolic engineering strategies include overexpressing key genes such as those encoding GES, G8H, 8HGO, and ISY to boost iridoid yields uky.edufrontiersin.org. Targeting regulatory TFs like BIS1 and ORCA3, which positively regulate iridoid biosynthesis, offers another avenue for increasing production uky.edunih.govnih.govpnas.org. For example, overexpressing BIS1 has been shown to increase iridoid accumulation in Catharanthus roseus nih.gov.
Epigenetic modifications, such as DNA methylation, also present opportunities for biotechnological intervention, as demethylation can promote iridoid gene expression and accumulation frontiersin.orgbiorxiv.org. Understanding gene clustering and recruitment mechanisms, as seen in Nepeta, can also inform strategies for efficient pathway assembly bohrium.comfrontiersin.org. These methods collectively aim to improve the sustainable production of iridoids, potentially through engineered plant cell cultures or heterologous systems.
Compound List:
this compound
Geranyl pyrophosphate (GPP)
Geraniol
8-Hydroxygeraniol
8-Oxogeranial
8-Oxocitronellyl enol/enolate
Nepetalactol
Logani acid
Monotropein
Vinblastine
Vincristine
Tabersonine
Vindoline
Strictosidine
Tryptamine
Tryptophan
Jasmonic acid (JA)
Methyl jasmonate (MeJA)
Chemical Synthesis and Structural Modification of Antirrhinoside and Its Analogues
Total Synthesis Approaches to Antirrhinoside
While the scientific literature focuses extensively on the semi-synthetic applications of this compound, information on its de novo total synthesis is not prominent. However, the strategies employed for the total synthesis of other structurally related iridoid glucosides, such as (+)-Geniposide, provide a clear blueprint for the methodologies that would be essential for assembling the this compound molecule from basic starting materials. acs.orgwikipedia.org
The construction of the core cis-fused cyclopenta[c]pyran ring system of iridoids demands precise control over stereochemistry and regiochemistry. A key challenge is the creation of multiple contiguous stereocenters with the correct relative and absolute configurations.
Methodologies developed for related compounds that would be applicable to an this compound synthesis include:
Organocatalytic Cycloadditions: Asymmetric synthesis of the iridoid glucoside (+)-Geniposide has been achieved using a phosphine-catalyzed intermolecular [3+2] cycloaddition as a key step. acs.org This approach allows for the rapid and highly controlled construction of the core ring system. The use of γ-heteroatom-substituted enones in such reactions provides excellent levels of reactivity, regiocontrol, and stereocontrol, which is often a challenge with standard substrates that can produce mixtures of isomers. acs.org
Intramolecular Cycloadditions: Other strategies for iridoid synthesis have utilized intramolecular enal-enamine [4+2] cycloadditions to form the bicyclic skeleton. scispace.com
Reductive Cyclization: In the synthesis of the iridoid loganin, a stereoselective reductive cyclization was employed to efficiently form the characteristic ring structure from a secologanin (B1681713) substrate. acs.org
Retrosynthetic analysis is the process of breaking down a complex target molecule into simpler, commercially available precursors to plan an effective synthesis. wikipedia.org For an iridoid glucoside like this compound, a typical retrosynthetic analysis would involve several key disconnections.
A Hypothetical Retrosynthesis for an Iridoid Glucoside:
Glycosidic Bond Disconnection: The final step in the synthesis would likely be the glycosylation, attaching the glucose moiety to the iridoid aglycone (the non-sugar part). This simplifies the target to the aglycone itself and a suitable protected glucose derivative.
Aglycone Ring System Disconnection: The core cyclopenta[c]pyran aglycone would be disconnected via the reverse of a cycloaddition reaction. For instance, in the synthesis of (+)-Geniposide, the retrosynthesis breaks the ring down to a γ-heteroatom-substituted enone and an allenoate, which are the precursors for the key [3+2] cycloaddition step. acs.org
Simplification to Acyclic Precursors: These cyclic precursors are further broken down into simpler, acyclic starting materials that can be readily obtained or synthesized.
This strategic approach, moving from a complex natural product to simple building blocks, allows chemists to devise a logical and efficient forward synthetic route. wikipedia.org
Semi-Synthetic Derivatization of this compound
The most common application of this compound in chemical synthesis is its use as a chiral building block. researchgate.net Chemists exploit the molecule's existing structure, modifying it to create new compounds with desired properties. acs.org
Specific atoms or groups of atoms, known as functional groups, are the reactive centers in a molecule. researchgate.net Targeted transformations of these groups in this compound allow for the creation of diverse derivatives.
Key transformations reported for this compound include:
Dihydropyran Ring Opening: Stereoselective modifications have been performed on the bicyclic iridoidic ring of this compound, resulting in the opening of the dihydropyran ring. This transformation yields highly oxygenated cyclopentanoid chiral synthons, which are versatile intermediates for other syntheses. researchgate.netresearchgate.net
Double Reductive Amination: A key strategy for creating novel alkaloids involves the enzymatic removal of the glucose unit to yield the this compound aglycone. This aglycone, which exists in equilibrium with a dialdehyde (B1249045) form, can undergo a double reductive amination. scite.ai This reaction successfully forms a piperidine (B6355638) ring, leading to the synthesis of novel monoterpene piperidine alkaloids. acs.org
Linker chemistry, which involves covalently connecting molecules, can be applied to these derivatives. scite.ai For example, the amino groups introduced via reductive amination could serve as handles for attaching other molecular tags or bioactive molecules through various linker technologies. scite.aijst.go.jp
Modifications can be targeted at either the sugar (glycone) portion or the non-sugar (aglycone) portion of this compound.
Aglycone Derivatization: A primary strategy involves the enzymatic cleavage of the glycosidic bond using β-glucosidase. acs.org This isolates the this compound aglycone, which can then be subjected to further reactions. acs.orgscite.ai For example, the isolated aglycone is the key intermediate used in the double reductive amination to form piperidine derivatives. acs.org
Glycosidic Derivatives: While retaining the glucose moiety, the aglycone can be modified. A notable example is the synthesis of an acyclovir (B1169) derivative, DA-146, from this compound. researchgate.netresearchgate.net This demonstrates how the core iridoid structure can be transformed to mimic other biologically active compounds.
The table below summarizes some of the semi-synthetic transformations performed on this compound.
| Starting Material | Key Transformation | Product Class | Reference |
| This compound | Dihydropyran ring opening | Oxygenated cyclopentanoid synthons | researchgate.netresearchgate.net |
| This compound | Enzymatic hydrolysis, then double reductive amination of the aglycone | Monoterpene piperidine alkaloids | acs.org |
| This compound | Multi-step modification of the aglycone | Acyclovir analogue (DA-146) | researchgate.netresearchgate.net |
| This compound | Conversion | 3-Azabicyclo[3.3.0]octane building blocks |
Development of Novel this compound Analogues and Scaffolds
The use of this compound as a synthon has led to the development of entirely new molecular scaffolds, which are the core structures of molecules. researchgate.net This approach is valuable in drug discovery for creating novel chemical entities.
Carbocyclic Homonucleoside Analogues: A significant application is the synthesis of carbocyclic homonucleoside analogues. researchgate.net In these structures, the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring. This compound has been successfully used to prepare chiral synthons with a highly oxygenated cyclopentanoid ring, which are then elaborated into these nucleoside analogues. researchgate.netresearchgate.net This work is part of a broader effort to synthesize new antiviral and anticancer agents.
Novel Heterocyclic Scaffolds: The conversion of this compound into 3-azabicyclo[3.3.0]octane building blocks represents the creation of a different heterocyclic scaffold. Similarly, the synthesis of piperidine alkaloids introduces a new ring system derived from the original iridoid structure. acs.org These novel scaffolds provide access to new areas of chemical space for biological screening.
The table below lists some of the novel analogues and scaffolds developed from this compound.
| Original Scaffold | Novel Analogue / Scaffold | Application / Description | Reference |
| Iridoid Glucoside | Carbocyclic Homonucleoside Analogue | Synthesis of potential antiviral agents like Acyclovir derivatives. | researchgate.netresearchgate.net |
| Iridoid Glucoside | Monoterpene Piperidine Alkaloids | Creation of novel alkaloids via reductive amination of the aglycone. | acs.org |
| Iridoid Glucoside | 3-Azabicyclo[3.3.0]octane | Synthesis of novel bicyclic building blocks. | |
| Iridoid Glucoside | Oxygenated Cyclopentanoid Synthons | Versatile chiral intermediates for further synthesis. | researchgate.netresearchgate.net |
Structure-Driven Design Principles for Analogue Libraries
The design of analogue libraries from this compound is fundamentally rooted in the concept of using it as a "chiral synthon". researchgate.netresearchgate.net This principle involves utilizing the well-defined three-dimensional stereochemistry of a readily available natural product to build new, complex molecules, thereby avoiding the challenges of creating these specific spatial arrangements from simpler starting materials.
A primary strategy involves leveraging the highly oxygenated cyclopentanoid ring within the this compound structure. researchgate.net After deglycosylation and selective chemical manipulation, this cyclopentane (B165970) core provides a rigid scaffold upon which new functionalities can be built. This approach is particularly prominent in the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the sugar moiety (ribose or deoxyribose) of natural nucleosides. researchgate.netmdpi.com
The design of these so-called 1'-homonucleosides is based on several key principles intended to alter the molecule's biological characteristics:
Enzymatic Stability : Inserting a methylene (B1212753) (-CH2-) bridge between the cyclopentane scaffold and the nucleobase creates a C-C bond that is resistant to enzymatic cleavage, unlike the C-N glycosidic bond in natural nucleosides. mdpi.comresearchgate.net
Increased Flexibility : The methylene linker allows for free rotation between the base and the sugar mimic, which can increase the molecule's ability to adapt its conformation within an enzyme's active site. mdpi.comresearchgate.net
Modified Lipophilicity : The addition of the methylene group can slightly increase the lipophilicity of the compound, a factor that can be important for its transport across cell membranes. mdpi.comresearchgate.net
By starting with the fixed stereochemistry of this compound, chemists can systematically generate libraries of these nucleoside analogues, varying the attached nucleobase or making other minor modifications to explore the structure-activity relationship (SAR) and identify compounds with potential therapeutic effects, such as antiviral activity. researchgate.net
Exploration of Diverse Chemical Modifications for Enhanced Biological Activities
A range of chemical modifications has been successfully applied to the this compound molecule to generate novel analogues. These transformations target different parts of the iridoid skeleton to create diverse chemical structures.
One of the most significant modifications involves the opening of the dihydropyran ring . researchgate.netresearchgate.net This is often a crucial first step to convert the bicyclic iridoid into a more flexible, highly functionalized cyclopentane derivative, which then serves as the key building block for further synthesis. researchgate.net For example, the synthesis of an acyclovir derivative from this compound was achieved through this ring-opening strategy. researchgate.netresearchgate.net
Another successful approach has been the construction of entirely new ring systems. The synthesis of novel piperidine monoterpene alkaloids from this compound has been reported. acs.org This transformation was accomplished using a double reductive amination as the key chemical step to form the piperidine ring, demonstrating a creative use of the iridoid aglucone to generate alkaloid structures. acs.org
The most explored area of modification is the synthesis of carbocyclic homonucleoside analogues . researchgate.netmdpi.com Following the enzymatic removal of the glucose unit to yield the aglucone, the structure is further modified to prepare a diol. mdpi.com This intermediate can then be coupled with various purine (B94841) or pyrimidine (B1678525) bases. The Mitsunobu reaction is a common method used for selectively attaching a nucleobase, such as 6-chloropurine, to the primary hydroxymethyl group of the cyclopentane scaffold. mdpi.com This strategy has led to the creation of various analogues, including those with potential anti-HIV activity. researchgate.net
Furthermore, nature itself provides clues for modification. The isolation of naturally occurring This compound esters demonstrates that esterification is a viable pathway for creating analogues. researchgate.net Compounds such as 6-O-, 6'-O-di-trans-cinnamoyl-antirrhinoside have been identified, showcasing that the hydroxyl groups of both the iridoid core and the glucose moiety are accessible for modification. researchgate.net These findings suggest that targeted esterification with various acids could be a fruitful strategy for generating libraries of new derivatives with potentially enhanced activities, such as acetylcholinesterase (AChE) inhibition. researchgate.net
The table below summarizes the key synthetic strategies and the resulting analogue types.
| Synthetic Strategy | Starting Moiety | Key Chemical Steps | Resulting Analogue Type | Reference |
| Ring Opening & Functionalization | This compound | Enzymatic deglycosylation, opening of the dihydropyran ring | Chiral cyclopentanoid synthons | researchgate.netresearchgate.net |
| Heterocycle Construction | This compound Aglucone | Double reductive amination | Piperidine monoterpene alkaloids | acs.org |
| Nucleobase Attachment | This compound-derived diol | Mitsunobu reaction | Carbocyclic homonucleoside analogues | researchgate.netmdpi.com |
| Esterification | This compound | Acylation/Esterification | This compound esters | researchgate.net |
This article aims to detail the molecular and cellular mechanisms of the chemical compound this compound based on pre-clinical research, following the provided outline. However, extensive searches for specific pre-clinical data directly linking this compound to the detailed mechanisms requested in the outline have yielded limited results. While this compound is identified as an iridoid glycoside found in various plant species, specific scientific literature detailing its direct interaction with molecular targets like the Low-Density Lipoprotein Receptor (LDLR), its enzyme inhibition kinetics, protein-ligand interaction studies, or its precise modulation of intracellular signaling pathways such as MAPK, NF-κB, or DNA repair pathways, as well as its effects on gene expression and proteomic profiles, was not found.
Therefore, it is not possible to generate a comprehensive and scientifically accurate article that strictly adheres to the specified sections and subsections with detailed research findings for this compound.
Summary of Available Information and Limitations:
This compound is recognized as an iridoid glycoside, a class of compounds found in plants such as Antirrhinum majus L. and Kickxia spuria researchgate.netresearchgate.net. It has been noted to be phloem mobile within plants and has demonstrated an effect in reducing the growth of gypsy moth larvae researchgate.net. Furthermore, research indicates that iridoids within the this compound class have shown acetylcholinesterase (AChE) inhibitory activity researchgate.net.
However, the pre-clinical research required to elaborate on the following specific mechanistic aspects for this compound is not available in the gathered scientific literature:
Molecular and Cellular Mechanisms of Antirrhinoside Biological Activities Pre Clinical Research
Animal Model Studies for Mechanism of Action Delineation (Pre-clinical Focus)
Animal models are indispensable in pre-clinical research, providing in vivo systems to evaluate the efficacy, safety, and mechanisms of action of potential therapeutic agents before human clinical trials nih.govnih.govmdpi.comupenn.edu. These studies are critical for understanding how a compound interacts with complex biological systems and progresses through disease states nih.gov.
Pharmacodynamic Biomarker Discovery and Validation
Pharmacodynamic (PD) biomarkers are critical tools in both pre-clinical and clinical drug development, serving to demonstrate a drug's biological effect, confirm target engagement, and monitor pathway modulation agilexbiolabs.comnih.govmyotonic.orgnih.gov. These biomarkers can include measurable changes in molecular indicators such as protein phosphorylation, gene expression patterns, or metabolic activities, which directly reflect the compound's interaction with its intended biological targets and downstream processes agilexbiolabs.comnih.govnih.gov.
The discovery and validation of reliable PD biomarkers are instrumental in de-risking the drug development process, providing evidence of mechanism of action, and informing decisions regarding dose selection and clinical trial design agilexbiolabs.commyotonic.org. While the importance of PD biomarkers is widely recognized across therapeutic areas, specific pharmacodynamic biomarkers for Antirrhinoside have not been identified in the provided literature.
Data Table: Molecular Docking Interaction of this compound
Molecular docking studies provide insights into potential molecular interactions and mechanisms. The following table summarizes the in silico interaction of this compound with a fungal enzyme, suggesting a potential mechanism for its antimicrobial activity.
| Target Enzyme/Interaction | Binding Energy (LEB) | Interacting Residues/Sites | Reference |
| Fungal Sterol 14-demethylase | -6.85 kcal mol⁻¹ | TYR118, LYS143, ARG381, HIS468, ARG469, CYS470, ILE471 | nih.gov |
Compound Names:
this compound
Structure Activity Relationship Sar and Computational Modeling of Antirrhinoside
Pharmacophore Modeling and Lead Optimization Strategies
Identification of Essential Structural Features for Desired Biological Effects
The iridoid scaffold itself, characterized by its bicyclic structure, is fundamental to the biological activities observed in this class of compounds. Research into the biosynthesis of antirrhinoside has highlighted the importance of specific stereochemical configurations. For instance, the in vivo conversion of 8-oxogeranial to the bicyclic iridoid scaffold requires a specific C7-R stereochemistry, produced by the iridoid synthase enzyme (AmISY) in Antirrhinum majus mpg.de. While AmISY generates the correct C7-R configuration for this compound biosynthesis, the stereochemistry at other positions, particularly the cis-cis diastereomer, is also critical for the final compound's structure and subsequent biological functions mpg.de.
Studies on related iridoid glycosides, such as procumbide (B150498) (a diastereomer of this compound), suggest that the presence and arrangement of hydroxyl groups and the glycosidic linkage contribute significantly to their bioactivity, including anti-inflammatory and chondroprotective effects . Although specific functional groups responsible for particular activities of this compound are not exhaustively detailed in the provided search results, the general principle in SAR is that modifications to hydroxyl groups, ester linkages, or the sugar moiety can alter binding affinity to biological targets and thus modulate activity rsc.orgnih.gov. The presence of the iridoid core, with its inherent stereochemical complexity, is a key determinant of its interactions with biological systems.
Rational Design for Improved Potency and Selectivity
Computational modeling techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in the rational design of new drug candidates or in understanding the mechanisms of existing ones ug.edu.genih.govmdpi.comfrontiersin.orgwiley.com. These methods allow researchers to predict how structural modifications might affect a compound's binding to its target, its potency, and its selectivity.
For this compound and related iridoid glycosides, molecular docking studies have been employed to investigate potential interactions with various biological targets. For example, related iridoids have been screened against the Hepatitis C virus (HCV) NS3/4A protease, where specific hydrogen bonds with amino acid residues in the enzyme's active site were identified as crucial for inhibition researchgate.net. In another study involving Antirrhinum majus extracts, molecular docking predicted that certain phenolic compounds and flavonoids, identified as lead compounds for antimicrobial activity, interact with bacterial enzymes like dihydropteroate (B1496061) synthase and gyrase B, as well as fungal sterol 14-demethylase nih.govresearchgate.net. While these studies focus on other compounds from A. majus, they illustrate the application of docking to predict the molecular targets of plant-derived metabolites.
QSAR models can correlate physicochemical properties of molecules with their biological activity, enabling the prediction of activity for novel structures mdpi.comslideshare.net. By analyzing a series of related compounds, QSAR can identify key structural features that enhance potency or selectivity. For instance, SAR analysis of benzylideneacetophenone derivatives showed that electron-donating groups on specific positions of aromatic rings enhanced anti-inflammatory activity nih.gov. Such systematic analysis of structural variations, guided by computational predictions, forms the basis of rational drug design for optimizing compounds like this compound.
The development of new therapeutic agents often involves modifying existing lead compounds to improve their efficacy and reduce side effects. Computational approaches facilitate this by predicting the outcome of structural changes, such as adding or altering substituents, changing stereochemistry, or modifying functional groups, thereby guiding synthetic efforts towards molecules with enhanced desired biological effects nih.govug.edu.gewiley.comcollaborativedrug.comcivis.eupitt.edu.
Advanced Analytical and Bioanalytical Methodologies for Antirrhinoside Research
Advanced Chromatographic and Spectrometric Techniques for Antirrhinoside Quantification and Profiling
Chromatographic and spectrometric methods are foundational to the analysis of this compound. They allow for the separation of this compound from complex plant matrices and its subsequent identification and quantification with high accuracy.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound and other iridoid glycosides. The method's reliability stems from its ability to separate compounds based on their physicochemical properties, such as polarity. A typical HPLC setup for this compound analysis involves a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.
The separation is achieved using a mobile phase, typically a gradient mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of a wide range of compounds with varying polarities present in a crude plant extract. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with iridoid glycosides like this compound typically showing maximum absorbance at specific wavelengths. For quantification, a calibration curve is constructed using a purified standard of this compound. researchgate.net The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. tandfonline.comnih.govresearchgate.net
Table 1: Example HPLC Parameters for Iridoid Glycoside Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Chromolith Performance RP-18e) | tandfonline.com |
| Mobile Phase | Gradient of water (with acid, e.g., pH 2.0 phosphoric acid) and acetonitrile | tandfonline.com |
| Flow Rate | Typically 1.0 - 5.0 mL/min | tandfonline.com |
| Detection | UV at 278 nm | tandfonline.com |
| Column Temp. | 30°C | tandfonline.com |
For the analysis of this compound in highly complex biological samples, such as plant extracts or biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. researchgate.net This hyphenated technique combines the powerful separation capabilities of LC with the precise mass analysis of MS. mdpi.com
After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI allows for the generation of intact molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode), which minimizes fragmentation in the source. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is then employed for structural confirmation and enhanced selectivity. The molecular ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then analyzed in the second mass analyzer. nih.gov The fragmentation patterns of iridoid glycosides are often predictable, involving the cleavage of the glycosidic bond to lose the sugar moiety, as well as cleavages within the aglycone and sugar rings. nih.govresearchgate.netresearchgate.net This detailed structural information allows for the unambiguous identification of this compound even in the presence of co-eluting isobaric compounds. nih.govub.edu
Table 2: Common Fragmentation Patterns of Iridoid Glycosides in LC-MS/MS
| Precursor Ion | Fragmentation Pathway | Resulting Ions | Reference |
|---|---|---|---|
| [M+H]+ | Glycosidic cleavage | Ionized aglycone, protonated sugar | nih.govresearchgate.net |
| [M-H]- | Glycosidic cleavage | Deprotonated aglycone, neutral sugar loss | nih.govresearchgate.net |
| [M+Na]+ | Glycosidic cleavage | Sodiated sugar fragments, sodiated aglycone | nih.govresearchgate.net |
| Aglycone Ion | Ring cleavages | Smaller, characteristic fragment ions | nih.gov |
Omics-Based Approaches in this compound Research
The advent of "omics" technologies has revolutionized plant biology, enabling a systems-level understanding of metabolic pathways and their regulation. Metabolomics and fluxomics are particularly powerful for studying the biosynthesis and fate of this compound.
Metabolomics aims to provide a comprehensive and quantitative overview of all the small molecules (metabolites) within a biological system. In the context of this compound research, plant metabolomics can be used to generate a detailed chemical fingerprint of a plant species, such as those from the Linaria genus. plantpathologylab.com This approach is invaluable for chemotaxonomy, quality control of herbal products, and understanding the plant's response to environmental stimuli. nih.govmdpi.com
Analytical platforms such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to generate the complex datasets. Subsequent analysis using multivariate statistical methods, like Principal Component Analysis (PCA), allows for the identification of patterns and correlations within the data, helping to distinguish between different plant species or varieties based on their metabolite profiles. nih.govnih.gov This comprehensive profiling can reveal not only this compound but also its biosynthetic precursors, derivatives, and other related compounds, providing a holistic view of the plant's secondary metabolism. nih.gov
Fluxomics is a powerful technique used to measure the rates (fluxes) of metabolic pathways within a cell or organism. frontiersin.orgnih.gov It provides a dynamic picture of metabolism that is not attainable through static metabolite measurements alone. A key technique in fluxomics is the use of stable isotope labeling, such as with ¹³C-labeled precursors (e.g., ¹³C-glucose). creative-proteomics.comresearchgate.net
In the study of this compound biosynthesis, which is part of the broader terpenoid pathway, plants can be supplied with a ¹³C-labeled substrate. mdpi.commdpi.com As the plant metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates and ultimately into this compound. By analyzing the distribution of ¹³C in these molecules using MS or NMR, researchers can trace the flow of carbon through the biosynthetic network. creative-proteomics.comspringernature.comnih.govmdpi.com This allows for the quantification of flux through different branches of the pathway, the identification of rate-limiting steps, and the elucidation of how metabolic pathways are regulated. springernature.comnih.gov
Advanced Spectroscopic Techniques for Investigating this compound Interactions
Spectroscopic techniques are crucial for the structural elucidation of natural products and for studying their interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound in solution. jchps.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms in the molecule. jchps.comd-nb.info
For complex structures like glycosides, two-dimensional (2D) NMR techniques are essential. nih.govwikipedia.orgnih.gov Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei. wikipedia.orgyoutube.comresearchgate.net These correlations allow for the piecing together of the molecular structure, including the confirmation of the iridoid core, the identity and configuration of the sugar moiety (glucose), and the precise location of the glycosidic linkage. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Receptor Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. While extensive NMR studies, including 1D and 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), have been pivotal in the structural elucidation of this compound and its derivatives, its application in studying ligand-receptor interactions is a key area of contemporary research.
One of the most prominent NMR techniques for this purpose is Saturation Transfer Difference (STD) NMR . This method is particularly well-suited for studying the binding of small molecules like this compound to large protein receptors. The fundamental principle of STD NMR involves the selective saturation of protons in the receptor molecule. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting the spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained which only shows the signals of the binding ligand. The intensity of these signals directly correlates with the proximity of the ligand's protons to the receptor's surface, allowing for the mapping of the binding epitope of the ligand.
Although specific STD NMR studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other glycosides to elucidate their binding modes to various proteins. For this compound, such an approach could identify which parts of the molecule, for instance, the iridoid core or the glucose moiety, are crucial for interaction with a specific biological target.
Another relevant NMR technique is Chemical Shift Perturbation (CSP) , also known as chemical shift mapping. In a CSP experiment, the chemical shifts of the receptor's nuclei (typically ¹H and ¹⁵N) are monitored upon the addition of the ligand (this compound). Significant changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding interface. This method not only confirms binding but also provides precise information on the location of the binding site on the protein surface.
The application of these NMR methodologies to this compound would provide critical data on its molecular recognition processes, guiding further research into its mechanism of action and potential therapeutic applications.
Circular Dichroism and X-ray Crystallography for Conformational and Binding Information
To fully understand the biological function of this compound, it is essential to determine its three-dimensional structure and conformational flexibility, both in its free state and when bound to a receptor. Circular Dichroism (CD) spectroscopy and X-ray crystallography are two powerful techniques that provide complementary information in this regard.
X-ray crystallography offers the unparalleled ability to determine the precise three-dimensional atomic structure of a molecule in its crystalline state. For a molecule like this compound, obtaining a crystal structure would definitively establish its absolute configuration and preferred conformation in the solid state. More significantly, co-crystallizing this compound with its biological target would provide a detailed, atomic-level picture of the binding interaction. Such a structure would reveal the specific intermolecular contacts, such as hydrogen bonds and van der Waals interactions, that stabilize the ligand-receptor complex.
While a crystal structure of this compound in complex with a receptor has not been reported, studies on other iridoid glycosides have demonstrated the utility of this technique. For instance, the single-crystal X-ray analysis of Loniceroside A, another iridoid glycoside, has revealed the chair-like conformation of its six-membered ring and the intricate network of intermolecular hydrogen bonds. nih.gov Similarly, X-ray diffraction analysis of the well-known iridoid glycoside Aucubin (B1666126) has detailed the envelope conformations of its cyclopentane (B165970) and pyran rings. nih.gov These examples highlight the potential of X-ray crystallography to provide crucial structural data for this compound, which would be instrumental in understanding its structure-activity relationship.
Ecological and Plant Physiological Significance of Antirrhinoside
Antirrhinoside as a Mediator in Plant-Herbivore Interactions
One of the most well-documented roles of this compound is its function as a chemical mediator in the complex relationships between plants and the insects that feed on them. As a secondary metabolite, it is a key component of the plant's chemical defense arsenal, exhibiting properties that can deter feeding, impair growth, and ultimately enhance the plant's survival and reproductive success.
This compound is a primary defensive compound in many plant species, particularly within the tribe Antirrhineae. Its production is a clear example of a defense mechanism against herbivory. The compound's deterrent properties are not universal but can be highly specific to the herbivore . This specificity underscores the co-evolutionary dynamics between plants and insects.
The distribution of this compound throughout a plant is consistent with its potential role as an allelochemical, a compound that can influence the growth and development of neighboring organisms, including other plants. While its primary studied function is in defense against herbivores, its constitutive presence in various plant tissues suggests it may also have allelopathic effects, inhibiting the germination or growth of competing plant species. However, the main body of research has focused on its role in plant-animal interactions. Iridoid glycosides as a group are recognized as key defensive chemicals against herbivores and microbial infections.
The effect of this compound on insect herbivores is highly variable and demonstrates the specificity of plant defense compounds. Research on the interactions between Antirrhinum majus (common snapdragon) and two generalist herbivores, the gypsy moth (Lymantria dispar) and the cabbage looper (Trichoplusia ni), reveals differential effects.
Fourth-instar gypsy moth larvae actively reject the leaves of A. majus without even sampling them, indicating the presence of a powerful feeding deterrent. In controlled diet assays, higher concentrations of pure this compound (3.3% of the diet) were found to reduce the growth of gypsy moth larvae. This suggests that for this particular herbivore, this compound functions effectively as a defensive compound, both deterring feeding and negatively impacting larval development.
In stark contrast, the cabbage looper readily consumes A. majus leaves. Furthermore, its growth is not inhibited by this compound. In fact, at concentrations of 0.6% in an artificial diet, the growth of cabbage looper larvae was enhanced. At a higher concentration of 3.3%, their growth increased significantly compared to a control diet. This indicates that the cabbage looper is not only undeterred by this compound but may be able to metabolize or otherwise utilize the compound to its advantage, showcasing a fascinating example of herbivore adaptation to plant chemical defenses.
| Insect Herbivore | Feeding Behavior on A. majus Leaves | Growth Effect (0.6% this compound in Diet) | Growth Effect (3.3% this compound in Diet) |
|---|---|---|---|
| Gypsy Moth (Lymantria dispar) | Rejected leaves without sampling | Not inhibited | Reduced |
| Cabbage Looper (Trichoplusia ni) | Readily fed on leaves | Enhanced | Significantly increased |
This compound in Plant Stress Responses and Adaptation
Plants continuously face a variety of environmental challenges, known as abiotic stresses, such as drought, salinity, and extreme temperatures. The production of secondary metabolites is a key strategy for plant adaptation and survival under these adverse conditions. mdpi.comnih.gov
While direct research specifically linking this compound to abiotic stress tolerance is limited, the broader class of compounds to which it belongs—iridoid glycosides—is known to be involved in plant stress responses. nih.gov The synthesis and accumulation of plant secondary metabolites are often influenced by environmental stressors. nih.gov For instance, studies on other plants have shown that drought stress can lead to an increased accumulation of different iridoid glycosides in the roots, which may offer protection against oxidative stress induced by water deficit. researchgate.net It is plausible that this compound plays a similar role, helping plants mitigate the damaging effects of cellular stress caused by harsh environmental conditions. However, further research is needed to specifically determine the role of this compound in tolerance to abiotic factors like drought, salinity, or temperature extremes. The production of these compounds is genetically controlled but is also phenotypically plastic, varying in response to both biotic and abiotic factors. researchgate.net
This compound does not act in isolation within the plant. It is part of a complex chemical profile, a "cocktail" of related compounds that can have synergistic or additive effects on the plant's ecology. In the tribe Antirrhineae, this compound often co-occurs with other major iridoid glycosides such as antirrhide, linarioside, and 6-O-acetylantirrinoside. researchgate.net
Chemotaxonomic Importance of this compound Distribution
The presence and distribution of specific secondary metabolites are often unique to particular plant lineages, making them valuable tools for chemotaxonomy—the classification of plants based on their chemical constituents. This compound serves as an important chemotaxonomic marker for the tribe Antirrhineae within the Plantaginaceae family. researchgate.net
Its consistent presence in genera such as Antirrhinum, Linaria, and Kickxia helps to confirm their botanical relationships. researchgate.netnih.gov Furthermore, the distribution of this compound within the plant's organs can vary significantly even between closely related species, reflecting different life histories and ecological strategies. A comparative study of Antirrhinum majus and Linaria vulgaris found differing patterns of this compound allocation. nih.gov In A. majus, concentrations were highest in young leaves—which are photosynthetically valuable—and declined as the leaves aged, consistent with optimal defense theory. nih.gov In contrast, L. vulgaris, which relies more on vegetative reproduction, had high levels of this compound in its roots during periods of vegetative growth. nih.gov These distinct patterns of chemical distribution provide valuable insights into the evolutionary strategies of different species and reinforce the utility of this compound as a marker for systematic botany. The study of such chemical markers is crucial for understanding the phylogenetic relationships within plant families like Plantaginaceae. nih.govbohrium.com
Biosynthetic Divergence and Evolutionary Significance
The evolution of chemical diversity in plants is driven by the emergence of novel biosynthetic pathways. nih.gov The study of iridoid glycoside biosynthesis provides a clear model for understanding how these pathways diverge and lead to the creation of new compounds with specific ecological functions. Iridoids in the Lamiales order are generally believed to arise from a pathway involving the intermediate epi-deoxyloganic acid. researchgate.net
The biosynthesis of this compound is closely related to that of other common iridoids like aucubin (B1666126) and catalpol. mazums.ac.iroup.com These pathways likely share early precursor steps, with divergence occurring through the action of specific enzymes such as hydroxylases, oxidases (like cytochrome P450s), and glycosyltransferases that modify the core iridoid structure. nih.govnih.gov For example, the conversion of bartsioside (B12047269) to aucubin is catalyzed by a specific cytochrome P450 enzyme, aucubin synthase. nih.govyork.ac.uk The presence or absence of the genes encoding such enzymes in a plant's genome determines which iridoids it can produce.
The evolution of these biosynthetic pathways is thought to proceed through mechanisms such as gene duplication, divergence, and gene loss. nih.gov A duplicated gene can evolve a new function (neofunctionalization), allowing it to modify a substrate in a novel way, leading to a new compound. For example, computational models that integrate chemical structures with plant phylogeny can be used to generate hypotheses about how iridoid pathways evolved. nih.govyork.ac.uk These models suggest that the complex array of iridoids seen in families like Lamiaceae arose from an ancestral pathway, with subsequent diversification in different lineages. nih.gov
The selective pressures driving this divergence are likely related to the ecological roles of these compounds, primarily as defenses against herbivores. researchgate.net The production of a novel iridoid like this compound could have provided a defensive advantage, leading to the retention and refinement of its biosynthetic pathway in the ancestors of the Antirrhineae. The independent evolution of iridoid biosynthetic pathways has also been observed in insects, such as aphids, which use these compounds as sex pheromones. nih.gov This convergent evolution highlights the versatility of the iridoid scaffold in fulfilling diverse biological functions. nih.gov
Table 2: Key Compounds in the Biosynthesis and Diversification of Iridoid Glycosides
| Compound | Class | Role in Biosynthesis | Evolutionary Context |
| Geraniol (B1671447) | Monoterpenol | Early precursor for all iridoids | The starting point for the iridoid pathway across many plant families. uns.ac.rsnih.gov |
| Bartsioside | Iridoid Glycoside | Intermediate | A substrate for Aucubin Synthase, representing a key step in the pathway. nih.gov |
| Aucubin | Iridoid Glycoside | End product / Intermediate | A common iridoid in Plantaginaceae and a precursor to catalpol. mazums.ac.irmazums.ac.ir |
| Catalpol | Iridoid Glycoside | End product | Formed from aucubin, representing a further enzymatic modification and pathway extension. mazums.ac.irnih.gov |
| This compound | Iridoid Glycoside | End product | A key defensive compound in the tribe Antirrhineae, representing a lineage-specific diversification of the pathway. proquest.comnih.gov |
Future Directions and Emerging Research Avenues in Antirrhinoside Studies
Integration of Systems Biology and Artificial Intelligence for Comprehensive Antirrhinoside Understanding
The complexity of natural products like this compound necessitates integrated approaches that combine systems biology with artificial intelligence (AI) for a deeper understanding of its biological roles and therapeutic potential.
Systems Biology: This approach views this compound not as an isolated molecule but as a component within intricate biological networks. Future research can employ systems biology to map this compound's interactions with cellular pathways, its influence on gene expression, and its systemic effects within organisms. This includes understanding its contribution to plant defense mechanisms against herbivores and pathogens researchgate.net, and exploring its potential network pharmacology, where its effects are analyzed in the context of multiple biological targets and pathways.
Artificial Intelligence (AI): AI, particularly machine learning (ML) and deep learning (DL), offers powerful tools for analyzing the vast datasets generated in biological research. AI can accelerate drug discovery by predicting this compound's properties, identifying potential therapeutic targets, and elucidating its mechanisms of action mdpi.comxtalpi.comnih.govnews-medical.netroche.com. AI algorithms can sift through chemical libraries, predict binding affinities, and even suggest novel derivatives with improved efficacy or reduced toxicity xtalpi.comdebiopharm.com.
Integration: The synergy between systems biology and AI is crucial. AI can analyze complex systems biology data to identify key pathways influenced by this compound, predict the outcomes of interventions, and guide experimental design. This integrated approach promises a more holistic and predictive understanding of this compound's multifaceted biological activities, potentially uncovering new therapeutic applications and optimizing its utilization.
Application of Synthetic Biology for Sustainable and Scalable this compound Production
The traditional method of extracting this compound from plants, while informative, faces limitations in terms of yield, sustainability, and scalability. Synthetic biology offers a promising alternative.
Synthetic Biology: This field involves the engineering of biological systems for novel functions. Researchers can leverage synthetic biology to re-engineer microorganisms (like bacteria or yeast) or plant cell cultures to produce this compound bohrium.comnih.govfrontiersin.orgfrontiersin.orgnih.govopenaccessjournals.comnih.gov. This involves identifying and transferring the genes responsible for this compound biosynthesis into a host organism, optimizing metabolic pathways through metabolic engineering, and fine-tuning gene expression for efficient production.
Sustainability and Scalability: Synthetic biology approaches can offer more sustainable and environmentally friendly production methods compared to plant extraction, which can lead to over-exploitation of natural resources lifechemicals.com. By optimizing microbial fermentation or plant cell culture systems, this compound can be produced at a larger scale, more consistently, and potentially at a lower cost, making it more accessible for research and potential commercial applications. The ability to control and enhance production through genetic engineering also addresses scalability challenges pnas.orgbiorxiv.org.
Novel Therapeutic Strategies Leveraging this compound Scaffolds (Mechanistic Pre-clinical Research)
The chemical structure of this compound serves as a valuable "scaffold" for medicinal chemistry, enabling the design of new compounds with potentially enhanced therapeutic properties.
This compound Scaffolds: Medicinal chemists can utilize the core iridoid glycoside structure of this compound as a starting point to synthesize novel derivatives. These modifications can aim to improve bioavailability, target specificity, potency, or reduce potential side effects nih.govdrugdiscoverytrends.comrsc.orgufrj.br. Research into this compound derivatives has already identified compounds with cytotoxic activity against cancer cell lines figshare.comresearchgate.netmdpi.com.
Novel Therapeutic Strategies: Beyond its known roles, this compound and its derivatives are being explored for a range of therapeutic applications. Pre-clinical studies have indicated potential anticancer, anti-inflammatory, and antimicrobial activities longdom.orgnih.govbiorxiv.orgresearchgate.net. Future research can focus on elucidating these activities in more detail and exploring new therapeutic avenues, such as neuroprotection or immunomodulation.
Mechanistic Pre-clinical Research: A critical aspect of developing new therapeutic strategies involves understanding the fundamental mechanisms by which this compound and its derivatives exert their effects. Pre-clinical studies are essential for this, investigating molecular targets, signaling pathways, and cellular responses in laboratory models researchgate.netnih.govppd.comtexilajournal.com. For instance, understanding how this compound derivatives inhibit specific enzymes or pathways involved in disease progression is key to rational drug design.
Advanced Bioanalytical Tools for In Situ and Real-Time Monitoring of this compound in Biological Systems
To fully understand the fate and function of this compound within complex biological environments, advanced analytical tools capable of real-time, in situ monitoring are essential.
Bioanalytical Tools: The development and application of sophisticated analytical techniques are crucial for detecting, quantifying, and visualizing this compound. This includes advanced chromatographic methods coupled with sensitive detection systems (e.g., LC-MS/MS), high-performance thin-layer chromatography (HPTLC) with bioassays, and spectroscopic techniques like fluorescence or Raman spectroscopy longdom.orgnih.govresearchgate.netnih.govresearchgate.net.
In Situ and Real-Time Monitoring: Traditional methods often involve sample extraction and ex situ analysis, which can miss dynamic biological processes. Future research should focus on developing and applying methods that allow for the direct observation of this compound within living cells or tissues as biological events unfold longdom.orgresearchgate.netnih.goviiasa.ac.at. This could involve developing fluorescent probes that bind to this compound, or utilizing advanced microscopy techniques coupled with AI for real-time data analysis. Such tools would provide unprecedented insights into this compound's pharmacokinetics, cellular uptake, distribution, and interaction with its targets in a dynamic manner.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, paving the way for novel biotechnological applications and therapeutic advancements.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating antirrhinoside from plant sources, and how do extraction solvents influence yield and purity?
- Methodological Answer : this compound is typically isolated via hydro-alcoholic extraction (e.g., 70% ethanol/water) followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel, Sephadex LH-20). Polar solvents like methanol or ethanol are preferred for extracting iridoid glycosides due to their solubility profiles. Yield optimization requires adjusting solvent polarity and temperature to minimize degradation .
- Data Example : In Anarrhinum pubescens, a 70% ethanol extract yielded 6-O,6'-O-di-trans-cinnamoyl-antirrhinoside (A1) at 0.8% dry weight after repeated column chromatography .
Q. How is NMR spectroscopy employed in the structural characterization of this compound derivatives?
- Methodological Answer : 1D/2D NMR (¹H, ¹³C, COSY, HMBC) is critical for resolving the iridoid backbone and acyl substitutions. Key signals include:
- ¹H NMR : Anomeric proton at δ~4.7 ppm (J = 8.0 Hz, β-glucose), olefinic protons (δ~6.6–7.7 ppm for cinnamoyl groups).
- ¹³C NMR : Epoxy carbons (δ~62–63 ppm), ester carbonyls (δ~166–167 ppm). HMBC correlations confirm substitution sites (e.g., cinnamoyl at C-6) .
- Data Example : For 6-O-foliamenthoyl-(6'-O-cinnamoyl)-antirrhinoside (A2), HMBC showed cross-peaks between H-6 (δ~1.62–1.80 ppm) and the cinnamoyl carbonyl .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and what are their limitations?
- Methodological Answer : Standard assays include:
- AChE Inhibition : Modified Ellman’s method using electric eel enzyme (IC₅₀ values reported in µM range).
- Antioxidant Activity : DPPH/ABTS radical scavenging (results expressed as % inhibition or TEAC).
Advanced Research Questions
Q. How can bioactivity-guided fractionation (BGF) techniques optimize the identification of this compound-related acetylcholinesterase (AChE) inhibitors?
- Methodological Answer : BGF integrates HPTLC-bioautography with enzymatic assays (e.g., HPTLC-EDA for AChE). Steps include:
TLC separation of crude extracts.
2 In situ enzyme inhibition screening (white zones indicate inhibitory spots).
MS/NMR-guided isolation of active bands.
- Case Study : HPTLC-EDA of A. pubescens identified 6-O-cinnamoyl-antirrhinoside (A1) with IC₅₀ = 12.3 µM against AChE .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Plant Source : Chemotypes (e.g., Kickxia spuria vs. A. pubescens) differ in acyl substitutions.
- Assay Conditions : pH, temperature, and enzyme batch variability.
Q. How can computational tools enhance the structural modification of this compound for improved bioactivity?
- Methodological Answer : In silico approaches include:
- Molecular Docking : Predict binding affinity to targets (e.g., AChE active site).
- QSAR Modeling : Relate acyl group modifications (e.g., cinnamoyl vs. foliamenthoyl) to activity trends.
Q. What challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
- Methodological Answer : Co-eluting compounds in HPLC/UPLC require:
- High-Resolution MS : Differentiate isomers via exact mass (e.g., HRMS for C₃₄H₄₂O₁₃, m/z 681.2518 [M+Na]⁺).
- Isotopic Labeling : Use ¹³C-glucose feeding to trace glycosylation patterns in plant tissues .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
